

An In-depth Technical Guide to 2-Methoxyphenothiazine (CAS 1771-18-2)

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Compound of Interest

Compound Name: 2-Methoxyphenothiazine

Cat. No.: B10775409

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Core Data Summary

This guide provides fundamental data on **2-Methoxyphenothiazine**, a heterocyclic organic compound with significant applications in medicinal chemistry. It is a key intermediate in the synthesis of various pharmaceuticals, particularly antipsychotic drugs.

Physicochemical and Pharmacokinetic Data

The following table summarizes the key physicochemical and pharmacokinetic properties of **2-Methoxyphenothiazine**.

Property	Value	Reference
Molecular Formula	C ₁₃ H ₁₁ NOS	[1][2]
Molecular Weight	229.30 g/mol	[1][2]
CAS Number	1771-18-2	[1][2]
Appearance	Pale grey to pale brown solid	[1]
Melting Point	185-188 °C	[3]
Boiling Point	408.1 ± 34.0 °C (Predicted)	[3]
Density	1.235 ± 0.06 g/cm ³ (Predicted)	[3]
Solubility	Slightly soluble in DMSO and Methanol	[3]
pKa	-1.32 ± 0.20 (Predicted)	[3]
LogP	4.1 (Predicted)	
Terminal Half-Life	Approximately 5 hours (in healthy subjects and patients with allergic rhinitis)	[1]

Spectral Data Summary

Below is a summary of the available spectral data for **2-Methoxyphenothiazine**. Detailed experimental protocols and spectral analyses are provided in subsequent sections.

Spectrum Type	Key Features
^1H NMR	Aromatic protons, methoxy protons, and N-H proton signals are expected.
^{13}C NMR	Signals corresponding to aromatic carbons, the methoxy carbon, and carbons of the phenothiazine core are anticipated.
FT-IR	Characteristic peaks for N-H, C-H (aromatic and aliphatic), C-O, and C-S bonds.
Mass Spectrometry	Molecular ion peak and characteristic fragmentation patterns of the phenothiazine core.

Experimental Protocols

Synthesis of 2-Methoxyphenothiazine

A detailed protocol for the synthesis of **2-Methoxyphenothiazine** is adapted from a patented method.[\[4\]](#)

2.1.1. Materials and Reagents:

- Resorcinol
- Aniline
- p-Toluenesulfonic acid (catalyst)
- Sodium hydroxide
- Dimethyl sulfate (methylating agent)
- Sulfur
- Iodine (initiator)
- Cyclohexane (solvent)

- Nitrogen gas (for inert atmosphere)

2.1.2. Synthesis Workflow



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Caption: Synthetic workflow for **2-Methoxyphenothiazine**.

2.1.3. Detailed Procedure:

- Step 1: Amination. In a 1000 ml three-necked flask, mix 44.7 g of aniline and 44.0 g of resorcinol. Under a nitrogen atmosphere, heat the mixture to 140°C until completely dissolved. Add 1.32 g of p-toluenesulfonic acid and continue heating to 185-195°C. Maintain the reaction at this temperature for 6 hours. Monitor the reaction by HPLC. Once complete, cool the mixture to 70°C to obtain Intermediate I (3-hydroxydiphenylamine).^[4]
- Step 2: Methylation. To Intermediate I, add 312 g of cyclohexane and 29.7 g of a 60% sodium hydroxide solution. Reflux the mixture to remove water. Cool to 50°C and add 60.8 g of dimethyl sulfate dropwise. Let the reaction proceed for 8 hours. After cooling, the resulting product is Intermediate II (3-methoxydiphenylamine).^[4]
- Step 3: Cyclization. To Intermediate II, add 140 g of cyclohexane and 12.2 g of sulfur. Heat the mixture until the solids are completely dissolved. Add 0.42 g of iodine and heat to reflux at 85°C for 10 hours. Cool the reaction mixture to allow the solid product to precipitate. Filter the solid to obtain crude **2-Methoxyphenothiazine**.^[4]
- Step 4: Purification. Recrystallize the crude product from 137 g of cyclohexane to yield pure **2-Methoxyphenothiazine**. The reported yield is approximately 61.3 g with an HPLC purity of 97%.^[4]

Analytical Methods

2.2.1. High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is available for the determination of **2-Methoxyphenothiazine** as an impurity in levomepromazine samples.^[5]

- Stationary Phase: Cellulose tris(4-methylbenzoate) chiral selector.
- Mobile Phase: 0.1% diethylamine in methanol.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection.
- Run Time: Separation is achieved within 10 minutes.

2.2.2. Spectroscopic Analysis

- Sample Preparation: For NMR analysis, dissolve the sample in a deuterated solvent such as CDCl₃ or DMSO-d₆. For FT-IR, the solid sample can be analyzed directly using an ATR accessory or prepared as a KBr pellet. For mass spectrometry, the sample is typically introduced into the ion source after dissolution in a suitable solvent.
- Instrumentation: Standard NMR spectrometers (e.g., 300 or 500 MHz for ¹H NMR), FT-IR spectrometers, and mass spectrometers (e.g., with electron ionization) are used.

Mechanism of Action and Signaling Pathways

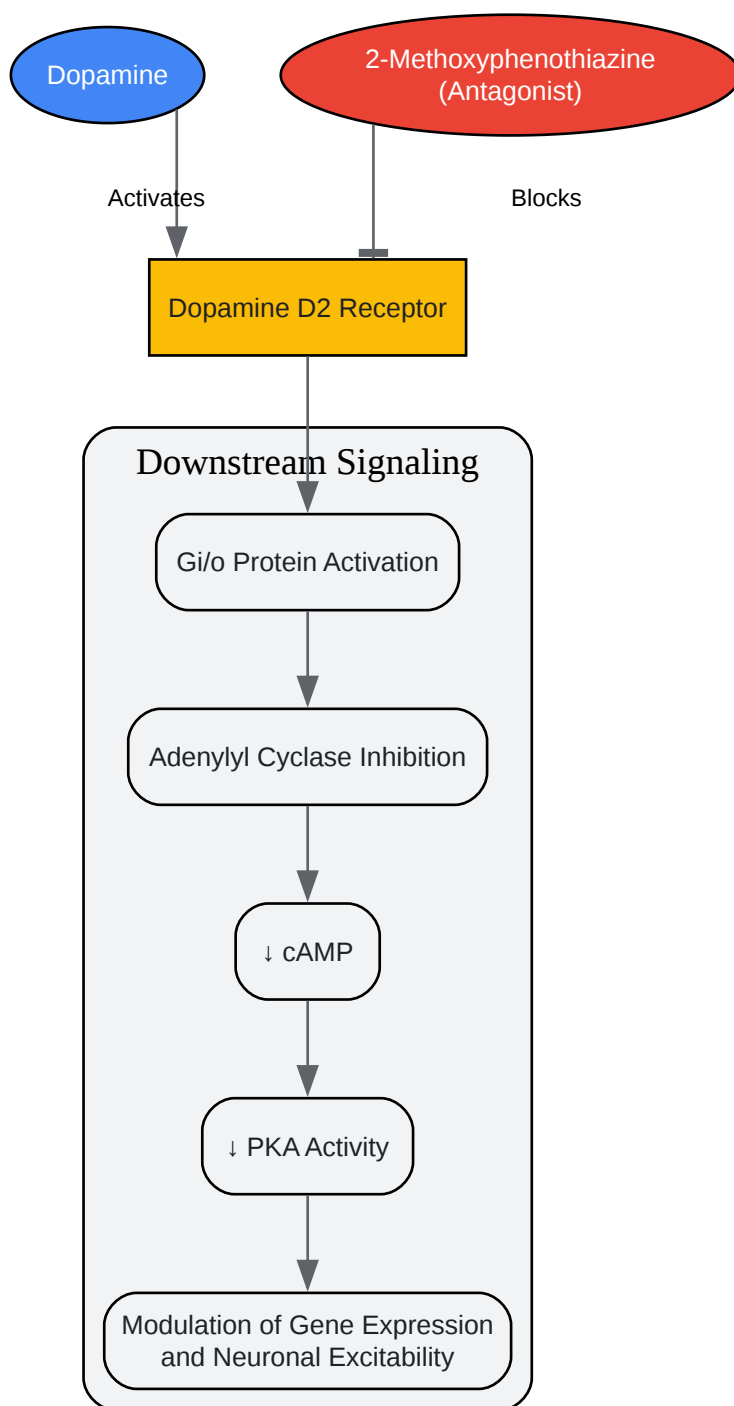
As a phenothiazine derivative, **2-Methoxyphenothiazine** is expected to exert its primary pharmacological effects through the antagonism of dopamine D2 receptors in the central nervous system. This is the hallmark mechanism of action for typical antipsychotic drugs.

Dopamine D2 Receptor Antagonism

Phenothiazines block the action of dopamine at D2 receptors, particularly in the mesolimbic pathway. This blockade helps to alleviate the positive symptoms of psychosis, such as hallucinations and delusions.

Signaling Pathway

The antagonism of D2 receptors by phenothiazines disrupts the normal downstream signaling cascade initiated by dopamine.



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Caption: Dopamine D2 receptor signaling pathway and its inhibition by **2-Methoxyphenothiazine**.

Spectral Analysis

While specific spectral data files for **2-Methoxyphenothiazine** are not publicly available, the expected spectral characteristics can be inferred from its chemical structure and data for similar compounds.

¹H NMR Spectroscopy (Expected)

- Aromatic Protons: Multiple signals in the range of 6.5-8.0 ppm. The substitution pattern on the phenothiazine ring system will lead to a complex splitting pattern.
- Methoxy Protons (-OCH₃): A sharp singlet around 3.8 ppm.
- N-H Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy (Expected)

- Aromatic Carbons: Multiple signals in the range of 110-150 ppm.
- Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.
- Phenothiazine Core Carbons: Signals corresponding to the carbons of the tricyclic system.

FT-IR Spectroscopy (Expected)

- N-H Stretch: A peak in the region of 3300-3500 cm⁻¹.
- C-H Aromatic Stretch: Peaks above 3000 cm⁻¹.
- C-H Aliphatic Stretch (methoxy group): Peaks just below 3000 cm⁻¹.
- C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.
- C-O Stretch (aryl ether): Strong peaks in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

- C-N Stretch: In the 1250-1350 cm^{-1} region.
- C-S Stretch: Weaker bands in the fingerprint region.

Mass Spectrometry

The electron ionization mass spectrum of **2-Methoxyphenothiazine** is available from the NIST WebBook.[\[6\]](#)

- Molecular Ion (M^+): $m/z = 229$.
- Major Fragments: The fragmentation pattern would be characteristic of the phenothiazine core, likely involving losses of the methoxy group and rearrangements of the tricyclic system.

Toxicology and Safety

Hazard Identification

Based on available safety data sheets, **2-Methoxyphenothiazine** is associated with the following hazards:[\[7\]](#)[\[8\]](#)

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Measures

Standard laboratory safety precautions should be followed when handling this compound.[\[7\]](#)

- P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.
- P271: Use only outdoors or in a well-ventilated area.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.

Toxicological Profile of Phenothiazines

While specific LD50 data for **2-Methoxyphenothiazine** is not readily available, the toxicological profile of the phenothiazine class of compounds is well-documented. Side effects are primarily related to their receptor-binding profile and can include:

- Extrapyramidal Symptoms: Due to dopamine receptor blockade.
- Anticholinergic Effects: Dry mouth, blurred vision, constipation.
- Sedation: Due to histamine H1 receptor antagonism.
- Orthostatic Hypotension: Due to α -adrenergic receptor blockade.

Applications

2-Methoxyphenothiazine is a versatile intermediate with several key applications:

- Pharmaceutical Intermediate: It is a crucial building block in the synthesis of antipsychotic drugs such as Levomepromazine and Methotrimeprazine.[9]
- Agrochemical Intermediate: Used in the synthesis of certain pesticides.[9]
- Polymer Industry: Employed as a polymer monomer inhibitor.[9]
- Research Chemical: Used in the study of phenothiazine derivatives and their biological activities. It is also available as a reference standard for analytical purposes.[10]

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